

An In-depth Technical Guide to 3-(2,2,2-trifluoroethoxy)aniline

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Compound of Interest

Compound Name: 3-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B172331

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,2,2-trifluoroethoxy)aniline is an aromatic amine containing a trifluoroethoxy substituent. This compound is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atoms. The incorporation of trifluoromethyl or related fluoroalkyl groups can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the aniline nitrogen, all of which are critical parameters in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on **3-(2,2,2-trifluoroethoxy)aniline**, including its physicochemical properties, synthesis, and potential applications in drug development, with a focus on its role as a scaffold for kinase inhibitors.

Physicochemical Properties

Quantitative experimental data for **3-(2,2,2-trifluoroethoxy)aniline** is limited in publicly available literature. However, based on information from chemical suppliers and data for structurally related compounds, the following properties can be summarized. The compound is known to be a solid at ambient temperature.

Table 1: Physicochemical Properties of **3-(2,2,2-trifluoroethoxy)aniline** and Related Compounds

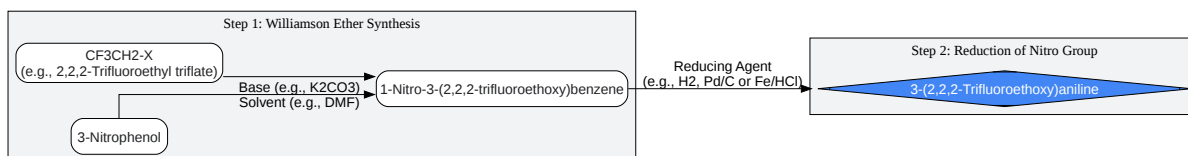
Property	3-(2,2,2-trifluoroethoxy)aniline	2-(2,2,2-Trifluoroethoxy)aniline	3-(1,1,2,2-Tetrafluoroethoxy)aniline
IUPAC Name	3-(2,2,2-trifluoroethoxy)aniline	2-(2,2,2-Trifluoroethoxy)aniline	3-(1,1,2,2-Tetrafluoroethoxy)aniline
CAS Number	123207-61-4	57946-60-8	831-75-4
Molecular Formula	C ₈ H ₈ F ₃ NO	C ₈ H ₈ F ₃ NO	C ₈ H ₇ F ₄ NO
Molecular Weight	191.15 g/mol	191.15 g/mol	209.14 g/mol
Physical Form	Solid	White to light gray to light yellow powder to crystal	Not specified
Melting Point	Not available	49 - 53 °C	Not available
Boiling Point	Not available	214.9°C at 760 mmHg	100 °C/7 mmHg
Solubility	Not available	Enhanced solubility in various chemical environments	Not available

Synthesis

A detailed experimental protocol for the synthesis of **3-(2,2,2-trifluoroethoxy)aniline** is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions, such as the Williamson ether synthesis followed by the reduction of a nitro group.

Proposed Synthetic Pathway

A common method for the synthesis of anilines is the reduction of the corresponding nitroarene. Therefore, a logical precursor to **3-(2,2,2-trifluoroethoxy)aniline** would be 1-nitro-3-(2,2,2-trifluoroethoxy)benzene. This intermediate can be synthesized from 3-nitrophenol and a trifluoroethylating agent.



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Caption: Proposed two-step synthesis of **3-(2,2,2-trifluoroethoxy)aniline**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

- To a solution of 3-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add a trifluoroethylating agent, for example, 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq), dropwise to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield 1-nitro-3-(2,2,2-trifluoroethoxy)benzene.

Step 2: Synthesis of **3-(2,2,2-trifluoroethoxy)aniline**

- Dissolve the 1-nitro-3-(2,2,2-trifluoroethoxy)benzene (1.0 eq) in a solvent like ethanol or ethyl acetate.
- Add a catalyst, such as 10% palladium on carbon (Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.
- Concentrate the filtrate under reduced pressure to obtain **3-(2,2,2-trifluoroethoxy)aniline**. The product can be further purified by column chromatography if necessary.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for **3-(2,2,2-trifluoroethoxy)aniline** are not readily available. The following tables provide predicted ^1H NMR, ^{13}C NMR, and mass spectrometry fragmentation patterns based on the analysis of structurally similar compounds.

Table 2: Predicted ^1H NMR Spectral Data for **3-(2,2,2-trifluoroethoxy)aniline**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.15	t	1H	Ar-H
~6.70	d	1H	Ar-H
~6.65	s	1H	Ar-H
~6.55	d	1H	Ar-H
~4.35	q	2H	-O-CH ₂ -CF ₃
~3.70	br s	2H	-NH ₂

Table 3: Predicted ^{13}C NMR Spectral Data for **3-(2,2,2-trifluoroethoxy)aniline**

Chemical Shift (δ , ppm)	Assignment
~158	Ar-C-O
~148	Ar-C-N
~130	Ar-CH
~123 (q, $J \approx 277$ Hz)	-CF ₃
~109	Ar-CH
~106	Ar-CH
~102	Ar-CH
~65 (q, $J \approx 35$ Hz)	-O-CH ₂ -

Table 4: Predicted Mass Spectrometry Fragmentation for **3-(2,2,2-trifluoroethoxy)aniline**

m/z	Proposed Fragment
191	[M] ⁺
108	[M - CF ₃ CH ₂ O] ⁺
92	[M - CF ₃ CH ₂ O - NH ₂] ⁺
83	[CF ₃ CH ₂] ⁺

Role in Drug Development

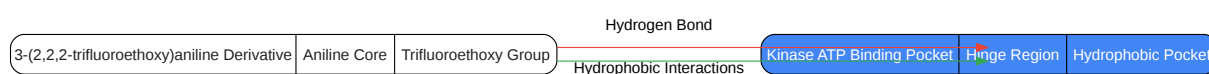
The trifluoroethoxy group is a valuable substituent in medicinal chemistry. Its strong electron-withdrawing nature can significantly impact the physicochemical properties of a molecule, often leading to improved metabolic stability and enhanced membrane permeability. Anilines are common structural motifs in many biologically active compounds, including a large number of kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Many approved kinase inhibitors feature an aniline or a substituted aniline core which serves as a key pharmacophore for binding to the ATP-binding pocket of the kinase. The aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase.

The introduction of the 3-(2,2,2-trifluoroethoxy) group onto the aniline ring can offer several advantages in the design of novel kinase inhibitors:

- **Modulation of Basicity:** The electron-withdrawing trifluoroethoxy group reduces the pKa of the aniline nitrogen. This can be beneficial for optimizing the overall physicochemical properties of the drug candidate, potentially reducing off-target effects related to high basicity.
- **Increased Lipophilicity:** The fluorine atoms contribute to an increase in the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life of the drug in the body.



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Caption: General binding mode of an aniline-based kinase inhibitor.

Conclusion

3-(2,2,2-trifluoroethoxy)aniline represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. While detailed experimental data for this specific molecule is sparse, its structural features suggest that it can impart favorable physicochemical and pharmacokinetic properties to drug candidates. Further research into the synthesis and biological evaluation of

derivatives of **3-(2,2,2-trifluoroethoxy)aniline** is warranted to fully explore its potential in medicinal chemistry. The provided predicted data and hypothetical synthetic protocols offer a solid foundation for initiating such investigations.

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